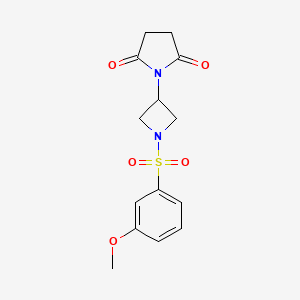

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-21-11-3-2-4-12(7-11)22(19,20)15-8-10(9-15)16-13(17)5-6-14(16)18/h2-4,7,10H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXRYMEICTMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit similar biological activities, but differ in their chemical reactivity and stability.

Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety and are used in similar applications, but may have different pharmacokinetic properties and therapeutic potentials.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising an azetidine ring, a pyrrolidine ring, and a methoxyphenyl sulfonyl group. The presence of these functional groups is significant in determining its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14N2O4S |

| Molecular Weight | 298.38 g/mol |

| CAS Number | 1796958-16-1 |

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of the azetidine and pyrrolidine rings. A common method utilized is the Suzuki–Miyaura coupling , which facilitates carbon-carbon bond formation essential for constructing complex structures.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The thiazole ring can interact with various molecular targets, potentially inhibiting their activity. This inhibition can lead to therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the methoxyphenyl sulfonyl group have shown effectiveness against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Salmonella typhi | Weak |

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results showed a dose-dependent response with IC50 values indicating significant potency against various cancer types.

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and prolonged survival rates compared to control groups, highlighting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione?

- Methodology : Synthesis typically involves multi-step reactions:

Azetidine ring formation : React 3-methoxyphenylsulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Pyrrolidine-2,5-dione coupling : Use nucleophilic substitution or cycloaddition reactions to attach the pyrrolidine-2,5-dione moiety to the azetidine core. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

Purification : Employ column chromatography or recrystallization to isolate the final product. Validate purity via HPLC or TLC .

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for sulfonyl (δ 7.5–8.0 ppm for aromatic protons), azetidine (δ 3.0–4.0 ppm for CH₂ groups), and pyrrolidine-2,5-dione (δ 2.5–3.0 ppm for carbonyls) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to verify the sulfonyl and azetidine linkages .

- X-ray Crystallography : Resolve bond lengths and angles, particularly for the sulfonyl-azetidine junction, to validate stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for neuropharmacological applications?

- Approach :

Docking Simulations : Use software like AutoDock Vina to predict binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors). Focus on interactions between the sulfonyl group and receptor active sites .

QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters of substituents (e.g., methoxy vs. ethoxy) with in vitro activity data to prioritize derivatives .

Validation : Compare computational predictions with experimental IC₅₀ values from radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution Steps :

Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM) .

Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

Cross-Validate : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How to optimize reaction yield in multi-step syntheses?

- Key Parameters :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for azetidine ring formation to reduce side reactions .

- Temperature Gradients : Use microwave-assisted synthesis to accelerate steps requiring >80°C, minimizing thermal decomposition .

- In-line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.